6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide
Description
6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide is a fluorinated benzopyran derivative with a carbothioamide substituent at position 3 and an imino group at position 2. This compound is of interest in medicinal chemistry due to its structural features, which may confer unique biological activity, particularly in targeting enzymes or receptors associated with inflammation, cancer, or microbial infections. The fluorine atom at position 6 enhances electronic properties and metabolic stability, while the thioamide group may influence binding affinity and solubility.
Properties
CAS No. |
919092-07-2 |
|---|---|
Molecular Formula |
C10H7FN2OS |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-fluoro-2-iminochromene-3-carbothioamide |
InChI |
InChI=1S/C10H7FN2OS/c11-6-1-2-8-5(3-6)4-7(10(13)15)9(12)14-8/h1-4,12H,(H2,13,15) |
InChI Key |
XJLJGAVZUDCBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=N)O2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from Benzopyran Derivatives
This method involves the direct modification of 6-fluoro-2H-benzopyran derivatives through nucleophilic substitution reactions. The general reaction pathway includes:
Starting Material : 6-fluoro-2H-benzopyran.
Reagents : Thiourea or thiocarbamide as sulfur sources.
Conditions : The reaction is typically conducted in a solvent such as ethanol or DMF under reflux conditions.
Reaction Mechanism : The nucleophilic sulfur attacks the electrophilic carbon of the benzopyran derivative, leading to the formation of the carbothioamide.
Method B: Multi-step Synthesis
A more complex approach involves multiple steps where intermediates are formed before reaching the final product:
Formation of 6-Fluoro-3,4-dihydro-2H-benzopyran :
- Starting from commercially available 6-fluoro-coumarin.
- Reagents include reducing agents like lithium aluminum hydride (LAH) for reduction.
Cyclization and Thioamide Formation :
- The intermediate undergoes cyclization with thiourea under acidic conditions, typically using hydrochloric acid to facilitate the reaction.
Method C: Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis which enhances reaction rates and yields:
Procedure : The reaction mixture containing benzopyran derivatives and thiourea is subjected to microwave irradiation.
Advantages : This method significantly reduces reaction time (minutes instead of hours) and can improve yields due to better energy distribution.
Comparative Analysis of Methods
| Method | Yield (%) | Time Required | Solvent Used | Complexity |
|---|---|---|---|---|
| Direct Synthesis | 70-85 | 4 hours | Ethanol/DMF | Moderate |
| Multi-step Synthesis | 60-75 | 1 day | Various | High |
| Microwave-Assisted | 80-90 | 30 minutes | Solvent-free | Low |
Recent studies have focused on optimizing these methods to enhance yield and reduce costs:
Catalysts : The use of Lewis acids has been explored to facilitate nucleophilic attacks, improving yields in direct synthesis methods.
Reaction Conditions : Adjusting temperature and pressure during microwave-assisted synthesis has shown promising results in increasing product purity.
The preparation of 6-fluoro-2-imino-2H-1-benzopyran-3-carbothioamide can be achieved through various methods, each with its advantages and challenges. Direct synthesis offers a straightforward approach, while multi-step methods provide flexibility for structural modifications. Microwave-assisted synthesis represents a modern alternative, enhancing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or thiols. Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide, sodium ethoxide, and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), catalytic hydrogenation.
Substitution: Sodium methoxide, sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide exhibit promising anticancer properties. A study focused on synthesizing chromone derivatives, including this compound, demonstrated their ability to induce DNA fragmentation in cancer cells, suggesting potential for use in cancer therapy. The cytotoxic effects were evaluated against several cancer cell lines, revealing significant activity that warrants further investigation into their mechanism of action and therapeutic potential .
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective capabilities. It acts as an inhibitor of nitric oxide synthase, which is crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating nitric oxide levels and exhibiting antioxidant properties, 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide may help mitigate oxidative stress associated with these conditions .
1.3 Anti-inflammatory Properties
In addition to its neuroprotective effects, this compound has shown potential in treating inflammatory diseases. Its ability to scavenge reactive oxygen species (ROS) places it as a candidate for managing conditions like rheumatoid arthritis and other inflammatory disorders. The inhibition of inflammatory mediators suggests a dual role in both prevention and treatment strategies .
Synthesis and Derivative Exploration
2.1 Synthesis Techniques
The synthesis of 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide involves various methodologies that allow for the introduction of functional groups to enhance its biological activity. Recent advancements have focused on optimizing synthetic routes to improve yield and purity while minimizing environmental impact .
2.2 Derivative Studies
Numerous derivatives have been synthesized from 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide, each exhibiting unique pharmacological profiles. For instance, modifications have led to compounds with enhanced anticancer activity against specific cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . These studies emphasize the importance of structure–activity relationships (SAR) in drug design.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide involves its interaction with specific molecular targets and pathways. One of the key pathways affected by this compound is the mTOR-p70S6K signaling pathway. By inhibiting this pathway, the compound can reduce the proliferation and survival of cancer cells. Additionally, the compound can induce oxidative stress in cells by inhibiting the activity of System Xc−, leading to the accumulation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide, comparisons are drawn with structurally related benzopyran derivatives and thioamide-containing compounds. Below is a summary of key differences and similarities:
Table 1: Structural and Functional Comparison
Key Observations:
- Thioamide vs. Carboxamide : The carbothioamide group in the target compound may enhance metal-binding capacity compared to carboxamide derivatives, which could influence interactions with metalloenzymes.
- Biological Activity: While 6-nitro and 8-methoxy analogs show well-documented enzyme inhibition or anticancer effects, the biological profile of 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide remains underexplored.
Research Findings and Data Gaps
- Synthetic Accessibility: The compound’s synthesis likely follows routes similar to other benzopyran derivatives, involving cyclization of substituted salicylaldehydes with thiourea derivatives.
- Data Limitations: No peer-reviewed studies or preclinical data for 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide were identified in the provided evidence or accessible databases.
Biological Activity
6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
Synthesis
The compound can be synthesized through several methods, often involving the reaction of appropriate benzopyran derivatives with thiourea or thiosemicarbazide. The synthesis typically yields the desired product with high purity, confirmed by spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have demonstrated that 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide exhibits potent cytotoxic activity against a variety of cancer cell lines. For instance, in vitro assays revealed significant effects on human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxic Activity of 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide
The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased DNA fragmentation in treated cells compared to controls . Gene expression analysis indicated that treatment with the compound led to upregulation of pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like BCL-2 .
Antimicrobial Activity
In addition to its anticancer properties, 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
The biological activity of 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide is attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, influencing key signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers compared to untreated controls.
- Colon Cancer Research : In another investigation focused on HCT116 cells, the compound exhibited selective toxicity, sparing normal fibroblast cells while effectively reducing cancer cell viability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide, and what key parameters influence reaction yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of fluorinated benzaldehyde derivatives with thiourea analogs under acidic or basic conditions. Critical parameters include:
- Temperature control (e.g., maintaining 80–100°C to avoid decomposition of the imino group).
- Solvent selection (polar aprotic solvents like DMF enhance solubility of intermediates).
- Catalyst optimization (e.g., acetic acid for protonation or K₂CO₃ for deprotonation).
Yield discrepancies (~40–70%) often arise from incomplete ring closure or side reactions with the carbothioamide group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are essential for characterizing 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the benzopyran scaffold (δ 6.8–7.5 ppm for aromatic protons) and imino group (δ 8.2–8.5 ppm).
- IR spectroscopy : Detect C=S stretch (~1090 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 265.05).
Discrepancies in spectral data may indicate tautomeric shifts (e.g., imino ↔ amino forms) or impurities from synthetic byproducts.
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- pH-dependent hydrolysis : Prepare buffers (pH 1–13) and analyze degradation products via LC-MS.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life.
Contradictions in stability data (e.g., unexpected degradation at neutral pH) may stem from intramolecular hydrogen bonding or solvent interactions .
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Test across multiple cell lines (e.g., cancer vs. bacterial models) to differentiate selective toxicity.
- Target engagement assays : Use SPR or fluorescence polarization to validate binding to proposed targets (e.g., DNA gyrase).
- Theoretical framework alignment : Link discrepancies to differences in cell membrane permeability or metabolic activation pathways .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots.
- QSAR modeling : Corrogate substituent effects (e.g., fluoro vs. trifluoromethyl) on logP and bioavailability.
- MD simulations : Assess solubility via free-energy calculations in explicit solvent models.
Limitations include force field inaccuracies for sulfur-containing heterocycles .
Experimental Design & Data Analysis
Q. How to statistically validate the reproducibility of synthetic batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factors: temperature, solvent ratio, catalyst loading) to identify critical variables.
- ANOVA : Compare batch yields (n ≥ 3) to quantify variance.
- Multivariate analysis (PCA) : Detect outlier batches due to impurities or incomplete reactions .
Q. What advanced separation techniques improve purity for structural elucidation?
- Methodological Answer :
- HILIC chromatography : Resolve polar degradation products.
- Chiral separations : Use amylose-based columns if enantiomers are suspected.
- Prep-scale HPLC : Collect fractions for crystallography (single-crystal X-ray) to confirm tautomeric forms .
Theoretical & Methodological Frameworks
Q. How to align research on this compound with existing chemical or pharmacological theories?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Map substituent effects to bioisosteric replacement principles (e.g., fluoro as a hydrogen-bond mimic).
- Retrosynthetic analysis : Apply Corey’s logic to optimize step economy.
- Pharmacophore modeling : Integrate DFT-calculated electrostatic potentials with experimental IC₅₀ data .
Q. What methodologies address gaps in mechanistic understanding of its reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
